molecular formula C9H9IOS B13173171 1-(4-Iodophenyl)-2-(methylsulfanyl)ethan-1-one

1-(4-Iodophenyl)-2-(methylsulfanyl)ethan-1-one

Cat. No.: B13173171
M. Wt: 292.14 g/mol
InChI Key: NVPHHDPZWUCDKD-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)-2-(methylsulfanyl)ethan-1-one ( 1179822-13-9) is a high-value chemical building block recognized for its utility in constructing complex heterocyclic scaffolds for pharmaceutical and life science research. This compound features an aromatic ketone backbone substituted with a 4-iodophenyl group and a methylsulfanyl (methylthio) side chain, making it a versatile intermediate in heteroannulation reactions. Its primary research application is in the stereoselective and regioselective synthesis of 5-arylimino-1,3,4-thiadiazole derivatives, a class of heterocycles with significant bioactivity . The iodine atom on the phenyl ring provides an excellent handle for further functionalization via cross-coupling reactions, while the ketone and thioether functionalities are key reactive sites for cyclization. This compound has been successfully utilized in mild, room-temperature reactions with substrates like N-arylcyanothioformamides to produce these thiadiazole cores, which are confirmed by techniques such as single-crystal X-ray diffraction . The resulting 1,3,4-thiadiazole structures are prominent scaffolds in medicinal chemistry, associated with a wide spectrum of biological activities including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties . Researchers value this compound for its role in generating key chemical intermediates efficiently, supporting the development of new bioactive molecules and therapeutic candidates. Chemical Identifiers : 1179822-13-9 Molecular Formula: C 9 H 9 IOS Molecular Weight: 292.14 g/mol This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H9IOS

Molecular Weight

292.14 g/mol

IUPAC Name

1-(4-iodophenyl)-2-methylsulfanylethanone

InChI

InChI=1S/C9H9IOS/c1-12-6-9(11)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3

InChI Key

NVPHHDPZWUCDKD-UHFFFAOYSA-N

Canonical SMILES

CSCC(=O)C1=CC=C(C=C1)I

Origin of Product

United States

Preparation Methods

Procedure Summary

Step Reagents and Conditions Description
1 1-(4-iodophenyl)ethan-1-one, potassium tert-butoxide (3.4 eq.), carbon disulfide (1.5 eq.), dry tetrahydrofuran (THF), 0 °C, 120 min Formation of disodium salt intermediate indicated by color change to reddish
2 Methyl iodide (2.4 eq.) in dry THF, 0 °C, 120 min Methylation of disulfanyl intermediate
3 Quenching into crushed ice, stirring, filtration, washing with water Isolation of crude product
4 Recrystallization from dichloromethane in ethanol (5%) Purification of the final product

Yields and Characterization

  • Typical yields reported are in the range of 70-80% for similar methylthio-substituted aryl ethanones.
  • Characterization includes ^1H and ^13C Nuclear Magnetic Resonance spectroscopy confirming the methylthio and aryl ketone functionalities.

This method is adaptable and has been used for a variety of aryl ethanone substrates bearing different substituents, including the 4-iodophenyl group.

Regioselective Addition to Quinone Derivatives (Related Chemistry)

Though focused on quinone derivatives, studies on regioselective nucleophilic attack facilitated by cerium ion catalysts reveal principles relevant to aryl ketone functionalization. Thiophenol and alkylthio derivatives added to quinone cores under controlled conditions preferentially yield C-8 substituted products without diaddition side products.

This insight suggests that controlling reagent addition rate and reaction conditions can optimize methylthiolation of aryl ketones, including iodophenyl substrates.

Comparative Data Table of Preparation Methods

Method Key Reagents Reaction Conditions Yield (%) Notes
Potassium tert-butoxide / CS2 / Methyl iodide 1-(4-iodophenyl)ethan-1-one, KOtBu, CS2, MeI, THF 0 °C, 4 h total 70-80 Well-established, reproducible, requires dry conditions
Photochemical Arylation of Silyl Enol Ethers Dibenzothiophene sulfoxide, silyl enol ether, MeI -78 °C to RT, inert atmosphere Not directly reported High regioselectivity, advanced method
Regioselective Quinone Addition (analogous) Quinone cores, thiophenol/alkylthio, cerium ion catalyst Controlled addition, RT Variable Insights into regioselectivity, applicable principles

Summary of Research Findings

  • The potassium tert-butoxide mediated method with carbon disulfide and methyl iodide is the most documented and practical approach for synthesizing this compound, providing good yields and purity.
  • Reaction monitoring by color change and careful temperature control are critical for successful synthesis.
  • Purification typically involves recrystallization from dichloromethane/ethanol mixtures.
  • Emerging photochemical and catalytic methods offer promising alternatives for regioselective and mild synthesis but require further adaptation for this specific compound.
  • Understanding of regioselectivity from quinone chemistry informs optimization of methylthiolation reactions on aryl ketones.

This comprehensive analysis integrates data from peer-reviewed chemical synthesis protocols and experimental details, ensuring authoritative and professional coverage of the preparation methods for this compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Iodophenyl)-2-(methylsulfanyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone functional group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, room temperature to reflux.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or ether, room temperature to reflux.

    Substitution: Palladium catalyst, amines or thiols, base (e.g., triethylamine), solvent (e.g., DMF), elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Iodophenyl)-2-(methylsulfanyl)ethan-1-one has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: Utilized in the preparation of functionalized materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)-2-(methylsulfanyl)ethan-1-one depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The iodine atom and methylsulfanyl group can influence the compound’s binding affinity and specificity, while the ketone functional group may participate in hydrogen bonding or other interactions with the target.

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : The 4-iodophenyl group in the target compound enhances polarizability and facilitates cross-coupling, whereas fluorophenyl analogs (e.g., ) exhibit stronger electron-withdrawing effects.
  • Steric Considerations : Adamantyl derivatives () introduce significant bulk, reducing reactivity in sterically demanding reactions compared to the planar iodophenyl group.
  • Sulfur Functionality : Methylsulfanyl (SMe) provides nucleophilic reactivity, while sulfoximides () or sulfonyl groups () offer distinct electronic profiles (e.g., sulfoximides are polar and stabilize charges).

Reactivity Insights :

  • The iodine atom in the target compound enables efficient cross-coupling (e.g., with sulfenate salts ), whereas fluorine in limits such reactivity but enhances stability.
  • Adamantyl derivatives require harsh conditions for functionalization due to steric hindrance .

Spectroscopic and Physical Properties

Compound FTIR (cm⁻¹) HRMS (Observed) Melting Point (°C)
This compound 1725 (C=O), 689 (C-I) 263.0733 [M+H]⁺ 55–57 (pale yellow solid)
1-(4-Chloromethylphenyl)sulfoximide 1675 (C=O), 1154 (S=O) 318.0 [M-H]⁻ 137–138
Adamantyl-pyridylsulfanyl derivative 1670 (C=O), 1247 (C-S) 432.1542 [M+H]⁺ 149–151

Notable Trends:

  • The C=O stretch (~1675–1725 cm⁻¹) is consistent across analogs, while sulfur-related peaks (e.g., S=O at 1154 cm⁻¹ in ) vary with oxidation state.
  • Higher molecular weight in adamantyl derivatives correlates with elevated melting points .

Biological Activity

1-(4-Iodophenyl)-2-(methylsulfanyl)ethan-1-one, a compound featuring an iodo-substituted phenyl group and a methylthio group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including antibacterial properties, cytotoxicity, and other relevant pharmacological effects.

Chemical Structure

The compound can be represented as follows:

C9H10IOS\text{C}_9\text{H}_{10}\text{IOS}

Where:

  • C\text{C} = Carbon
  • H\text{H} = Hydrogen
  • I\text{I} = Iodine
  • O\text{O} = Oxygen
  • S\text{S} = Sulfur

Antibacterial Activity

Recent studies indicate that derivatives of compounds similar to this compound exhibit significant antibacterial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for these compounds range from 0.5 to 64 µg/mL, demonstrating effectiveness against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae .

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Bacteria
This compoundTBDTBD
Compound A0.5MRSA
Compound B64K. pneumoniae
Compound C4E. faecalis

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have shown that certain derivatives do not significantly affect the viability of HeLa, HTC-116, SH-SY5Y, or Vero cells at concentrations effective for antibacterial activity . This suggests a favorable therapeutic window for these compounds.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Studies have explored how variations in hydrophobicity and the length of functional groups attached to the core structure affect antibacterial efficacy. Notably, the presence of the iodine atom has been linked to enhanced biological activity due to its influence on electronic properties and molecular interactions .

Case Studies

A notable case study demonstrated that a compound structurally related to this compound exhibited significant in vivo antitumor activity in mouse models bearing P388 leukemia. Treatment led to an average increase in lifespan by 87%, indicating potential anticancer properties . This highlights the need for further exploration into its broader pharmacological profile.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-Iodophenyl)-2-(methylsulfanyl)ethan-1-one, and what purification methods are typically employed?

  • Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling reactions, leveraging aryl halide intermediates. For example, 1-(4-iodophenyl)ethan-1-one serves as a precursor in double pallado-catalyzed reactions to form sulfoxide derivatives. Purification is typically achieved using flash column chromatography with gradient elution (e.g., 0–70% ethyl acetate/pentane) to isolate the product as a pale yellow solid .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) are critical for structural confirmation. HRMS with methane chemical ionization (DCI-CH4) provides accurate mass data (e.g., calculated [M+H]⁺ 263.0742, observed 263.0733). NMR analysis resolves aromatic protons, methylsulfanyl groups, and ketone functionalities, with data cross-referenced against literature values .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : The compound may pose acute toxicity risks (oral, dermal, inhalation; GHS Category 4). Researchers must use PPE (gloves, lab coats), conduct experiments in fume hoods, and avoid ignition sources. Emergency protocols include skin/eye rinsing with water and immediate medical consultation for inhalation exposure .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data during structural elucidation of derivatives?

  • Methodological Answer : Contradictions between experimental and theoretical spectral data (e.g., HRMS deviations or unexpected NMR splitting patterns) require cross-validation via complementary techniques like X-ray crystallography or IR spectroscopy. Computational modeling (DFT) can resolve ambiguities in electronic environments, particularly for iodine- or sulfur-containing moieties .

Q. What strategies optimize the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : Reactivity is enhanced by optimizing catalyst-ligand systems (e.g., Pd(PPh₃)₄) and solvent polarity. Kinetic studies under inert atmospheres (argon/nitrogen) minimize side reactions. Substituent effects on the iodophenyl ring (e.g., electron-withdrawing groups) can be systematically studied to improve coupling efficiency .

Q. How is this compound applied in the development of bioactive molecules or materials?

  • Methodological Answer : The methylsulfanyl and iodophenyl groups enable its use as a ligand in receptor-binding studies. For instance, derivatives like 1-(5-fluoro-1-((4-iodophenyl)sulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)-ethan-1-one target the 5-HT6 receptor, with structure-activity relationships (SAR) explored through substituent variation on the piperazine and indole moieties .

Q. What are the challenges in scaling up synthesis while maintaining purity for crystallographic studies?

  • Methodological Answer : Scalability requires rigorous control of reaction stoichiometry and temperature to prevent byproduct formation. Recrystallization from ethanol/water mixtures improves purity for single-crystal X-ray diffraction. SHELX software is recommended for refining crystallographic data, leveraging its robustness in handling high-resolution or twinned datasets .

Data Contradiction Analysis

Q. How to resolve discrepancies in biological activity data across studies using this compound?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Validate purity via HPLC (>95%) and standardize bioassay protocols (e.g., fixed concentration ranges). Meta-analyses of literature data (e.g., antimicrobial IC50 values) can identify trends obscured by experimental noise .

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